molecular formula C8H7N3O B1437419 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 28279-12-1

2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No. B1437419
CAS RN: 28279-12-1
M. Wt: 161.16 g/mol
InChI Key: SYCITQZLAKXVGZ-UHFFFAOYSA-N
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Description

“2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are a group of heterocyclic compounds that have shown a therapeutic interest and have been used in the development of new therapies .


Synthesis Analysis

The synthesis of pyridopyrimidines involves various synthetic protocols . A review on the synthesis of pyridopyrimidines has listed the structures composed of a pyridopyrimidine moiety which have shown a therapeutic interest or have already been approved for use as therapeutics . The review considers all the synthetic protocols to prepare these pyridopyrimidine derivatives .

Scientific Research Applications

    Cancer Research

    • Application : “2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one” is a component of Pemetrexed, a multi-targeted antifolate with antitumor activity .
    • Method : It inhibits folate-dependent enzymes involved in both purine and pyrimidine synthesis including thymidylate synthase, dihydrofolate reductase, glycinamide ribonucleotide formyltransferase, and aminoimidazole carboxamide ribonucleotide formyltransferase .
    • Results : It has been found to be a clinically useful anticancer agent . It indirectly activates the metabolic kinase AMPK and consequently influences the mTORC1 pathway in human carcinomas .

    Kinase Inhibitor Research

    • Application : Fused pyrimidine cores, such as “2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one”, are privileged kinase scaffolds .
    • Results : Few examples of the 2-amino-pyrido[3,4-d]pyrimidine chemotype have been disclosed in the context of kinase inhibitor programs .

    Chemical Synthesis

    • Application : “2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one” can be used in the synthesis of novel compounds .
    • Method : Efficient microwave-assisted chemical processes were applied to the synthesis of an array of novel compounds . The exact method of application or experimental procedures is not specified in the search results.

    Pharmaceutical Research

    • Application : “2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one” is a component of certain pharmaceutical compounds .

properties

IUPAC Name

2-methyl-3H-pyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-5-10-7-6(8(12)11-5)3-2-4-9-7/h2-4H,1H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCITQZLAKXVGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182528
Record name Pyrido(2,3-d)pyrimidin-4-ol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one

CAS RN

28279-12-1
Record name 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28279-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido(2,3-d)pyrimidin-4-ol, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028279121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrido(2,3-d)pyrimidin-4-ol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
RK Bommera, TC Maringanti, R Merugu, L Eppakayala - academia.edu
2-aminonicotinic acid, trimethyl orthoacetate and ammonium acetate are reacted to form 2-Methylpyrido [2, 3-d] pyrimidin-4 (3H)-one (2) which was convered to 4-Chloro-2-methylpyrido …
Number of citations: 2 www.academia.edu
X Shao, A AbdelKhalek, NS Abutaleb… - Journal of medicinal …, 2019 - ACS Publications
Clostridium difficile infection (CDI) is the leading cause of healthcare-associated infection in the United States. Therefore, development of novel treatments for CDI is a high priority. …
Number of citations: 21 pubs.acs.org
J Kaneti, M Georgieva, M Rangelov, I Philipova… - … et Biophysica Acta (BBA …, 2021 - Elsevier
Background Quinazolines 1 to 6, with an aromatic or aryl-vinyl substituent in position 2 are selected with the aim to compare their structures and biological activity. The selection …
Number of citations: 7 www.sciencedirect.com
M Baghbanzadeh, M Molnar, M Damm… - Journal of …, 2009 - ACS Publications
The application of a high-throughput reaction platform for performing parallel microwave synthesis in sealed HPLC/GC vials contained in a strongly microwave-absorbing silicon carbide …
Number of citations: 25 pubs.acs.org
K Anwer, G Sayed, H Hassanan… - Egyptian Journal of …, 2019 - journals.ekb.eg
The newly synthesized compounds based on 2-amino-6-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile 1. The reactivity of pyridine derivative 1 was studied towards different …
Number of citations: 8 journals.ekb.eg
T Nagase, T Mizutani, E Sekino… - Journal of medicinal …, 2008 - ACS Publications
A series of structurally constrained derivatives of the potent H 3 inverse agonist 1 was designed, synthesized, and evaluated as histamine H 3 receptor inverse agonists. As a result, the …
Number of citations: 25 pubs.acs.org
M Sako - thieme-connect.com
Previously published information regarding this product class can be found in Houben–Weyl, Vol. E 9c, pp 83–226 and in some pertinent reviews.[1–4] All of the possible isomeric …
Number of citations: 0 www.thieme-connect.com

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